molecular formula C16H12N2O B12553711 6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 142877-62-1

6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B12553711
CAS No.: 142877-62-1
M. Wt: 248.28 g/mol
InChI Key: MDSRKVSWDKORAD-UHFFFAOYSA-N
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Description

6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a bipyridine moiety linked to a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of bipyridine derivatives with cyclohexadienone precursors. One common method includes the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The reaction conditions often involve irradiation with visible light in the presence of various diamines, leading to the formation of bis-amides containing a diene moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, light intensity, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Reaction conditions often involve specific solvents like ethanol or ethanol-DMSO mixtures and controlled temperatures below 38°C .

Major Products

The major products formed from these reactions include bis-amides, ketenes, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a bipyridine moiety and a cyclohexadienone structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

CAS No.

142877-62-1

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-(6-pyridin-2-ylpyridin-2-yl)phenol

InChI

InChI=1S/C16H12N2O/c19-16-10-2-1-6-12(16)13-8-5-9-15(18-13)14-7-3-4-11-17-14/h1-11,19H

InChI Key

MDSRKVSWDKORAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC=N3)O

Origin of Product

United States

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